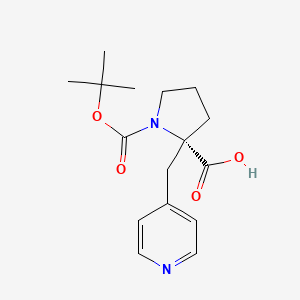
2-Chloromethyl-nicotinic acid methyl ester hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Chloromethyl-nicotinic acid methyl ester hydrochloride” is an intermediate used in synthesizing NAI 1 (N215005), which is used in the process of visualizing the physical basis for molecular behaviors inside living cells . It has a molecular formula of C8H9Cl2NO2 and a molecular weight of 222.07 g/mol .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a nicotinic acid moiety with a chloromethyl group and a methyl ester group . Further structural analysis would require more specific data such as NMR or X-ray crystallography results.Chemical Reactions Analysis
Esters, including “this compound”, can undergo a variety of reactions. One of the most common is hydrolysis, where the ester is split with water into a carboxylic acid and an alcohol. This reaction can be catalyzed by either an acid or a base .Mécanisme D'action
2-Chloromethyl-nicotinic acid methyl ester hydrochloride is believed to act by modulating the activity of enzymes involved in the production of nitric oxide. It inhibits the enzyme nitric oxide synthase, which is responsible for the production of nitric oxide. In addition, this compound has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of prostaglandins.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of nitric oxide, which can lead to a decrease in blood pressure. In addition, this compound has been shown to inhibit the production of prostaglandins, which can lead to a decrease in inflammation. Furthermore, this compound has been shown to inhibit the activity of enzymes involved in the production of reactive oxygen species, which can lead to a decrease in oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
2-Chloromethyl-nicotinic acid methyl ester hydrochloride has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable in aqueous solutions. Additionally, it has a low toxicity, which makes it safe for use in laboratory experiments. However, this compound has some limitations. For example, it is not very soluble in organic solvents, which can limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research using 2-Chloromethyl-nicotinic acid methyl ester hydrochloride. One potential direction is to further study the effects of this compound on nitric oxide production and its effects on blood pressure. Additionally, further research could be conducted on the effects of this compound on the production of prostaglandins and its effects on inflammation. Furthermore, further research could be conducted on the effects of this compound on the activity of enzymes involved in the production of reactive oxygen species and its effects on oxidative stress. Finally, further research could be conducted on the effects of this compound on cell signaling pathways and gene expression.
Méthodes De Synthèse
2-Chloromethyl-nicotinic acid methyl ester hydrochloride can be synthesized from 2-chloro-3-methyl-4-nitrophenol and sodium methoxide in methanol. This process involves two steps: the first step is the formation of 2-chloromethyl-4-nitrophenol, and the second step is the esterification of 2-chloromethyl-4-nitrophenol with sodium methoxide to form this compound. The reaction is carried out at room temperature and the yield is typically around 80%.
Applications De Recherche Scientifique
2-Chloromethyl-nicotinic acid methyl ester hydrochloride has been used in a variety of scientific research applications, including biochemical and physiological studies. It has been used to study the effects of nitric oxide on the activity of enzymes, the regulation of gene expression, and the regulation of cell signaling pathways. This compound has also been used to study the effects of oxidative stress on cell proliferation and apoptosis. Additionally, this compound has been used to study the effects of lipopolysaccharide on the immune system.
Propriétés
IUPAC Name |
methyl 2-(chloromethyl)pyridine-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2.ClH/c1-12-8(11)6-3-2-4-10-7(6)5-9;/h2-4H,5H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIJONQCBHLGFFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC=C1)CCl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Bis-Boc-Aoa, {[Bis(t-Butyloxycarbonyl)amino]oxy}acetic acid monohydrat](/img/structure/B6336547.png)



